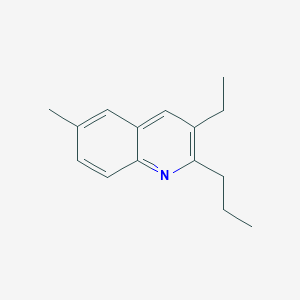

Quinoline, 3-ethyl-6-methyl-2-propyl-

Description

BenchChem offers high-quality Quinoline, 3-ethyl-6-methyl-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 3-ethyl-6-methyl-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3299-45-4 |

|---|---|

Molecular Formula |

C15H19N |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

3-ethyl-6-methyl-2-propylquinoline |

InChI |

InChI=1S/C15H19N/c1-4-6-14-12(5-2)10-13-9-11(3)7-8-15(13)16-14/h7-10H,4-6H2,1-3H3 |

InChI Key |

SASZSVVBBYHWNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C2C=C(C=CC2=N1)C)CC |

Origin of Product |

United States |

Friedländer Approach:the Friedländer Synthesis is a Condensation Between a 2 Aminoaryl Aldehyde or Ketone and a Compound Containing an α Methylene Group Adjacent to a Carbonyl.organic Chemistry.orgjk Sci.comthe Key Disconnections Break the N1 C2 and C3 C4 Bonds of the Pyridine Ring.

Target Molecule: Quinoline (B57606), 3-ethyl-6-methyl-2-propyl-

Disconnection (C-N, C-C): This approach disconnects the molecule into two synthons.

Synthon A: A 2-amino-5-methylphenyl propyl ketone cation.

Synthon B: An enolate of propionaldehyde.

Synthetic Equivalents:

For Synthon A: 2-Amino-5-methylacetophenone (reacting with a propyl source, though more directly, the analysis points to a precursor ketone). A more practical disconnection leads directly to 2-amino-5-methylacetophenone .

For Synthon B: 3-Hexanone (B147009) . The reaction between 2-amino-5-methylacetophenone and 3-hexanone directly forms the desired 2-propyl and 3-ethyl substituents.

Doebner Von Miller Dvm Approach:the Dvm Reaction is a More Complex Synthesis Involving an Aniline, an α,β Unsaturated Carbonyl Compound Often Formed in Situ , and an Acid Catalyst.wikipedia.orgiipseries.orgnih.govthe Disconnection Strategy Breaks Down the Pyridine Ring, Tracing It Back to an Aniline and the Components That Form the C2, C3, and C4 Atoms.

Target Molecule: Quinoline (B57606), 3-ethyl-6-methyl-2-propyl-

Disconnection: This pathway traces the quinoline back to an aniline (B41778) and two carbonyl compounds that could form the required α,β-unsaturated intermediate via an aldol (B89426) condensation.

Synthons:

Synthon C: 4-methylaniline.

Synthon D: An α,β-unsaturated ketone synthon, specifically 3-ethyl-2-hexenal.

Synthetic Equivalents:

For Synthon C: 4-Methylaniline (p-toluidine).

For Synthon D: This unsaturated aldehyde is not readily available and would be generated in situ from the acid-catalyzed self-condensation of propanal followed by a mixed aldol condensation with butanal .

| Retrosynthetic Approach | Disconnection Bonds | Synthons | Synthetic Equivalents |

| Friedländer | N1-C2, C3-C4 | 2-amino-5-methylphenyl acetyl cation and a 3-hexanone (B147009) enolate | 2-Amino-5-methylacetophenone and 3-Hexanone |

| Doebner-von Miller | Multiple C-N/C-C | 4-methylaniline and an α,β-unsaturated carbonyl | 4-Methylaniline, Propanal, and Butanal |

Strategic Bond Cleavage for Substituted Quinoline Synthesis

The strategic bond cleavages in the retrosynthesis of Quinoline, 3-ethyl-6-methyl-2-propyl- are those that deconstruct the heterocyclic pyridine (B92270) ring, leaving a simpler, substituted benzene (B151609) precursor.

In the Friedländer retrosynthesis , the most strategic cleavages are the bonds formed in the final cyclization step: the N1=C2 imine bond and the C4-C4a enamine cyclization bond . Breaking these bonds reveals the two key building blocks: a 2-aminoaryl ketone and a second carbonyl compound. This is a powerful strategy because it cleanly separates the benzene ring component (derived from 2-amino-5-methylacetophenone) from the fragment that forms the C2, C3, and C4 positions of the new ring (derived from 3-hexanone). The forward reaction involves a reliable sequence of aldol condensation followed by cyclodehydration. pharmaguideline.com

In the Doebner-von Miller retrosynthesis , the bond cleavages are more complex as the mechanism involves a series of conjugate additions and cyclizations. wikipedia.orgnih.gov The key strategic concept is the cleavage back to a simple aniline (4-methylaniline). This simplifies the target molecule significantly by removing the entire nitrogen-containing ring. The remaining six-carbon fragment (C2-propyl, C3-ethyl) is traced back to simple aldehydes (propanal and butanal). This approach is strategic because it utilizes readily available and inexpensive bulk chemicals as the ultimate starting materials. iipseries.org

Computer-Aided Retrosynthesis in Quinoline Chemistry

Computer-Aided Synthesis Planning (CASP) has become a powerful tool to accelerate the discovery of synthetic routes for complex molecules, including substituted quinolines. Software platforms use extensive databases of chemical reactions and sophisticated algorithms to propose multiple retrosynthetic pathways.

These programs operate by applying a vast library of reaction rules or "transforms" to the target molecule, breaking it down into simpler precursors. For a target like Quinoline, 3-ethyl-6-methyl-2-propyl-, a CASP tool would likely identify the classic named reactions as primary disconnection strategies. For instance, it would recognize the quinoline core and apply transforms corresponding to the Friedländer, Doebner-von Miller, and Combes syntheses, among others. eurekaselect.compharmaguideline.com

The key advantages of using computer-aided retrosynthesis include:

Discovery of Novel Pathways: Algorithms can identify non-obvious disconnections, leading to innovative synthetic routes that might be overlooked by a human chemist.

Efficiency and Speed: CASP can generate and evaluate thousands of potential routes in minutes, drastically reducing the time required for synthesis planning.

Modern retrosynthesis software can also navigate intellectual property landscapes by identifying routes that avoid patented chemical steps, which is crucial in pharmaceutical and industrial chemistry.

| Software Tool Example | Core Methodology | Application to Quinoline Synthesis |

| SYNTHIA™ (formerly Chematica) | Expert-coded rules based on known chemical transformations. | Identifies established routes (e.g., Friedländer, Skraup) and can find novel tactical combinations for complex quinoline analogues. |

| AiZynthFinder | Monte Carlo tree search guided by neural networks trained on reaction data. | Proposes plausible disconnection strategies and can be trained on proprietary reaction data to refine suggestions for specific quinoline scaffolds. |

| IBM RXN for Chemistry | AI models trained on a vast corpus of chemical literature. | Predicts reaction outcomes and generates synthesis pathways from a natural language description or molecular structure, facilitating the design of routes to new quinoline derivatives. |

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Quinoline (B57606) Formation

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis, including the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govresearchgate.netmdpi.com Modern synthetic methods often employ transition-metal catalysis and domino reactions to achieve higher efficiency and selectivity. The following subsections explore specific mechanistic pathways relevant to the formation of polysubstituted quinolines.

Rhodium-catalyzed reactions represent a powerful tool in organic synthesis for the formation of C-C and C-N bonds, offering atom-economic pathways to complex molecules. orgsyn.orgrsc.org In the context of quinoline synthesis, rhodium catalysts can facilitate cyclization and annulation reactions. For instance, a plausible rhodium-catalyzed route to a substituted quinoline might involve the hydroarylation and cyclization of an appropriately substituted aniline (B41778) with an alkyne.

The catalytic cycle would likely begin with the coordination of the rhodium catalyst to the alkyne. Subsequently, oxidative addition of an N-H bond of the aniline derivative to the rhodium center would occur. This is followed by migratory insertion of the alkyne into the Rh-H or Rh-N bond. The final steps would involve reductive elimination to form the C-C or C-N bond, leading to the cyclized product and regeneration of the active rhodium catalyst. The specific substitution pattern of the final quinoline product is determined by the substituents on the aniline and alkyne precursors.

Chemiluminescence is the emission of light from a chemical reaction. While specific studies on the chemiluminescent condensation leading directly to 3-ethyl-2-propylquinoline (B1293939) are not prominent in the literature, the general mechanism for organic chemiluminescence often involves the formation of high-energy, unstable intermediates like 1,2-dioxetanes. nih.gov

A hypothetical chemiluminescent pathway could involve a condensation reaction that forms a precursor, which is then oxidized to a cyclic peroxide (e.g., a dioxetane derivative). The decomposition of this high-energy intermediate is often triggered, for example by an intramolecular electron transfer (CIEEL mechanism), leading to the formation of two carbonyl compounds. nih.govmdpi.com One of these carbonyl products is generated in an electronically excited state. As it relaxes to the ground state, it emits light. For this to produce a quinoline derivative, the reaction would need to be designed such that the decomposition of the dioxetane leads to the formation of the quinoline ring system in its excited state, a highly specialized and complex reaction pathway.

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings, making it a viable method for synthesizing the core structure of quinolines. libretexts.orglibretexts.orgmdpi.com In this approach, an electron-rich diene reacts with an electron-poor dienophile. To form a quinoline, an aza-diene (a diene containing a nitrogen atom) can be reacted with a dienophile, or a standard diene can be reacted with a dienophile containing a nitrogen atom.

A common strategy involves the inverse-electron-demand aza-Diels-Alder reaction. acs.org Here, an in-situ generated aza-o-quinone methide (the diene component) reacts with an alkene (the dienophile). The reaction proceeds through a single, cyclic transition state where two new sigma bonds are formed simultaneously. libretexts.orgyoutube.com This cycloaddition typically yields a tetrahydroquinoline intermediate. Subsequent aromatization, often through oxidation or elimination of a leaving group, is required to form the final quinoline product. acs.org The substituents on the diene and dienophile directly determine the substitution pattern of the resulting quinoline. For 3-ethyl-6-methyl-2-propylquinoline, this would require a dienophile bearing an ethyl group and a diene precursor that would install the methyl and propyl groups in the correct positions.

Intramolecular cyclization is a key strategy for constructing ring systems, including quinolines. The regioselectivity of these reactions is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. researchgate.net For alkyne cyclizations, exo-dig and endo-dig closures are possible. While early interpretations of Baldwin's rules disfavored endo-dig closures for smaller rings, modern computational and experimental data show that these pathways can be viable and are sometimes thermodynamically favored. rsc.orgacs.org

A 6-endo-dig cyclization can be employed to form the six-membered heterocyclic ring of quinoline. rsc.orgresearchgate.net This mechanism involves an intramolecular attack of a nucleophile (such as an amino group from an aniline derivative) onto the internal carbon of a tethered alkyne. This pathway is termed "endo" because the attacking nucleophile breaks the internal (π) bond of the alkyne. A 6-exo-dig cyclization, conversely, would involve attack on the terminal carbon of the alkyne. The preference for one pathway over the other depends on factors like the specific substrate, catalyst, and reaction conditions. researchgate.netnih.gov For example, the synthesis of quinolines has been demonstrated through the nucleophile-triggered 6-endo cyclization of o-alkynylisocyanobenzenes. researchgate.net

The synthesis of substituted quinolines can be efficiently achieved through domino reactions that combine multiple transformations in a single pot. One such powerful sequence is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.netrsc.org

The process generally starts with a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For quinoline synthesis, this could involve the reaction of a 2-aminoaryl ketone (like 2-amino-5-methylacetophenone) with a compound containing an active methylene (B1212753) group. This is followed by an intramolecular Michael addition, where the amino group attacks an α,β-unsaturated carbonyl system formed in a prior step. The final steps involve cyclization and dehydration (aromatization) to yield the quinoline ring. nih.govacs.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the activation energies of these steps. For related hexahydroquinoline syntheses, it has been shown that the Michael addition often has a lower activation energy than the initial Knoevenagel condensation, particularly in ionic liquid phases which can act as catalysts. researchgate.net

| Reaction Step | Gas Phase Activation Energy (kcal/mol) | Ionic Solution Phase Activation Energy (kcal/mol) |

|---|---|---|

| Knoevenagel Condensation | 45 | 24 |

| Michael Addition | 13 | 12 |

Data is illustrative for a related hexahydroquinoline synthesis and demonstrates the kinetic favorability of the Michael addition step.

Ortho-metallation, particularly directed ortho-metallation (DoM), is a widely used strategy for the functionalization of aromatic rings. In the synthesis of quinolines, ortho-metallated species can serve as key intermediates. This typically involves the deprotonation of the position ortho to a directing group on an aniline or benzaldehyde (B42025) derivative using a strong base (like an organolithium reagent), followed by quenching with an electrophile.

Alternatively, transition metal-catalyzed reactions can proceed via ortho-metallated intermediates. For example, the reaction of certain quinoline precursors with transition metal dimers can lead to the formation of quinoline-ortho-quinone metal complexes, indicating the accessibility of the ortho position to metal coordination and subsequent reactivity. rsc.org In a synthetic context, an aniline derivative could be ortho-palladated or -lithiated, followed by a coupling reaction with a partner that introduces the remaining atoms needed to construct the second ring of the quinoline system. This directed approach offers high regioselectivity in the construction of polysubstituted quinolines.

Reaction Kinetics and Optimization

The optimization of a chemical reaction to achieve high yield and selectivity necessitates a detailed study of its kinetics. This involves monitoring the rate of consumption of reactants and the formation of products over time, which provides insights into the reaction mechanism and the factors that influence the reaction rate.

While direct kinetic studies on the synthesis of "Quinoline, 3-ethyl-6-methyl-2-propyl-" are not readily found, a zinc(II) triflate-catalyzed three-component coupling of amines and butanal has been reported to yield this compound, albeit as a side observation. sci-hub.se The authors noted that aliphatic aldehydes are generally challenging substrates in such reactions due to competing side reactions like Povarov reactions. sci-hub.se A thorough kinetic analysis of this specific reaction would be necessary to determine its rate law and optimize the conditions to favor the formation of the desired 2,3-dialkyl quinoline.

Table 1: Representative Kinetic Data for a Modified Combes Reaction

| Reactant | Order of Reaction | Rate Constant (k) |

| Aniline | 1 | Varies with substituent |

| β-Diketone | 1 | Varies with substituent |

Note: The rate constants are dependent on the specific substituents on both the aniline and the β-diketone, as well as the reaction conditions.

The rate and yield of quinoline synthesis are highly sensitive to the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst concentration, and the nature of the substituents on the reactants.

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate. However, for many quinoline syntheses, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of reactants or products. For example, the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is prone to acid-catalyzed polymerization of the carbonyl substrate at higher temperatures. nih.gov The use of a two-phase reaction medium has been shown to mitigate this issue by sequestering the carbonyl compound in an organic phase, thereby increasing the yield. nih.govresearchgate.net

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate in the reaction mechanism. For the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, various solvents have been explored, with the optimal choice often depending on the specific substrates and catalyst used. ijcce.ac.irnih.gov Some modern approaches even utilize solvent-free conditions, which can offer environmental and practical advantages. ijcce.ac.irrsc.org

Catalyst: The nature and concentration of the catalyst are critical. In acid-catalyzed reactions like the Combes synthesis, the concentration of the acid (e.g., sulfuric acid) needs to be carefully controlled. wikipedia.org Insufficient acid may result in a slow reaction, while excessive acid can lead to side reactions. Lewis acids are also commonly employed as catalysts in quinoline synthesis. rsc.orgacs.org

Substituent Effects: The electronic and steric properties of substituents on the aniline and the carbonyl compound have a profound effect on the reaction rate and regioselectivity. researchgate.netwikipedia.org In the Combes synthesis, electron-donating groups on the aniline generally increase the reaction rate by making the nitrogen atom more nucleophilic. researchgate.netzenodo.org Conversely, electron-withdrawing groups tend to decrease the rate. Steric hindrance can also play a significant role, particularly in the ring-closure step. wikipedia.org

Table 2: General Influence of Reaction Conditions on Quinoline Synthesis

| Condition | Effect on Rate | Effect on Yield | Notes |

| Temperature | Increases | Can decrease at high T | Optimization is key to balance rate and minimize side reactions. |

| Solvent | Varies | Varies | Choice depends on reactants, catalyst, and desired selectivity. |

| Catalyst Conc. | Increases | Can decrease if too high | Optimal concentration minimizes side reactions and catalyst waste. |

| Substituents | Varies | Varies | Electronic and steric effects influence both rate and regioselectivity. |

In catalytic quinoline synthesis, the efficiency of the catalyst is a key consideration. Catalyst turnover number (TON) and turnover frequency (TOF) are important metrics for evaluating catalyst performance. A high TON indicates that a single catalyst molecule can facilitate the conversion of a large number of substrate molecules, which is economically and environmentally desirable.

The selectivity of the catalyst is crucial for obtaining the desired quinoline isomer. In many quinoline syntheses, multiple regioisomers can be formed. For instance, in the Friedländer annulation, the choice of catalyst can significantly influence the regioselectivity of the cyclization. rsc.org A study on metal salt Lewis acid catalysts in the reaction of 2-aminobenzophenone (B122507) and ethyl acetoacetate (B1235776) demonstrated that In(OTf)3 was highly effective for the selective formation of the Friedländer product. rsc.org

Similarly, in the Combes synthesis of 2,4-substituted quinolines, the regioselectivity is influenced by both steric and electronic effects of the substituents on the β-diketone and the aniline. wikipedia.org The catalyst, typically a strong acid, facilitates the cyclization, and its interaction with the intermediates can influence which regioisomer is preferentially formed.

For the synthesis of polysubstituted quinolines, novel amine catalysts have been shown to provide high regioselectivity in Friedländer annulations with unmodified ketones. acs.org For example, the bicyclic pyrrolidine (B122466) derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), yielded 1,8-naphthyridines (a related heterocyclic system) with high regioselectivity. acs.org This highlights the potential for developing highly selective catalysts for the synthesis of specific quinoline derivatives.

While specific catalyst turnover and selectivity data for the synthesis of "Quinoline, 3-ethyl-6-methyl-2-propyl-" are not available, the principles derived from studies on other quinoline syntheses would be directly applicable to the optimization of its production. A systematic screening of catalysts and reaction conditions would be necessary to identify a system that provides high turnover and selectivity for this specific target molecule.

Theoretical and Computational Chemistry of Quinoline, 3 Ethyl 6 Methyl 2 Propyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a substituted quinoline (B57606) like 3-ethyl-6-methyl-2-propyl-, these methods can elucidate the effects of the alkyl groups on the properties of the core quinoline ring system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. scirp.org

DFT studies on quinoline derivatives are typically employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govarabjchem.orgresearchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) or 6-31G* are commonly used to achieve reliable results. researchgate.nettandfonline.com For Quinoline, 3-ethyl-6-methyl-2-propyl-, a DFT study would begin by optimizing the geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters for Quinoline, 3-ethyl-6-methyl-2-propyl- using DFT Note: The following data is hypothetical and represents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation based on studies of similar quinoline derivatives. Actual values would require a specific calculation for this molecule.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C2-N1 | 1.37 Å | |

| C2-C(propyl) | 1.51 Å | |

| C3-C(ethyl) | 1.52 Å | |

| C6-C(methyl) | 1.51 Å | |

| Bond Angles | ||

| N1-C2-C3 | 121.5° | |

| C2-C3-C4 | 120.0° | |

| C(propyl)-C2-N1 | 116.0° | |

| Dihedral Angles | ||

| C4-C3-C(ethyl)-C(ethyl-CH3) | ~180° | |

| N1-C2-C(propyl)-C(propyl-CH2) | ~60° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.orgresearchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates a molecule is more reactive and can be more easily polarized. researchgate.net For Quinoline, 3-ethyl-6-methyl-2-propyl-, the electron-donating alkyl substituents are expected to raise the energy of the HOMO, which would likely result in a smaller energy gap compared to unsubstituted quinoline, suggesting higher reactivity. DFT calculations are the standard method for computing these orbital energies. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for Quinoline, 3-ethyl-6-methyl-2-propyl- Note: This data is illustrative, based on general trends observed for alkyl-substituted quinolines in computational studies. scirp.orgrsc.org

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 4.70 |

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a robust method for studying charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions. arabjchem.orgrsc.org NBO analysis provides a more chemically intuitive picture than other methods like Mulliken population analysis, as it is less dependent on the basis set used in the calculation. stackexchange.com

In Quinoline, 3-ethyl-6-methyl-2-propyl-, NBO analysis would reveal the charge on each atom, showing, for example, a negative charge on the electronegative nitrogen atom and positive charges on the hydrogen atoms. researchgate.net Furthermore, it details the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. rsc.org Significant donor-acceptor interactions indicate strong hyperconjugation.

Table 3: Illustrative Natural Bond Orbital (NBO) Analysis for Key Interactions in Quinoline, 3-ethyl-6-methyl-2-propyl- Note: This table presents hypothetical donor-acceptor interactions and stabilization energies (E(2)) that could be expected from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) | ~5.5 | Lone Pair -> Antibonding π |

| σ(C2-C(propyl)) | π(N1-C9) | ~2.1 | Sigma -> Antibonding π |

| σ(C3-C(ethyl)) | π(C2-C4) | ~2.8 | Sigma -> Antibonding π |

| σ(C6-C(methyl)) | π(C5-C7) | ~3.2 | Sigma -> Antibonding π |

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response. semanticscholar.org

Computational methods, particularly DFT, can reliably predict the NLO properties of molecules. bohrium.com For organic molecules, a large hyperpolarizability is often associated with intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. rsc.org While Quinoline, 3-ethyl-6-methyl-2-propyl- does not have strong, distinct donor and acceptor groups, the delocalized π-system of the quinoline ring can still give rise to an NLO response. Calculations would determine the static values of the average polarizability (α) and the total first-order hyperpolarizability (βtot), often compared against a standard NLO material like urea. rsc.orgresearcher.life

Table 4: Predicted Non-Linear Optical (NLO) Properties of Quinoline, 3-ethyl-6-methyl-2-propyl- Note: The values are hypothetical, intended to illustrate the output of a typical NLO calculation.

| Property | Predicted Value (a.u.) | Urea (Reference Value) |

| Polarizability | ||

| αxx | ~180 | - |

| αyy | ~150 | - |

| αzz | ~95 | - |

| ⟨α⟩ | ~142 | - |

| First-Order Hyperpolarizability | ||

| βxxx | ~250 | - |

| βxyy | ~-40 | - |

| βyyy | ~-120 | - |

| βtot | ~290 | ~43 rsc.org |

The basicity of the nitrogen atom in the quinoline ring is a defining chemical characteristic. This property can be quantified by its proton affinity (the negative of the enthalpy change for the gas-phase protonation reaction) and its pKa value in solution. Computational methods can predict these values, providing insight into how the molecule will behave in acidic or basic environments.

The pKa can be calculated using thermodynamic cycles in combination with quantum chemical calculations of the free energies of the protonated and deprotonated species in a solvent continuum model. peerj.com For Quinoline, 3-ethyl-6-methyl-2-propyl-, the presence of three electron-donating alkyl groups (propyl, ethyl, and methyl) is expected to increase the electron density on the quinoline ring system, particularly at the nitrogen atom. This inductive effect should increase the basicity of the nitrogen, leading to a higher predicted pKa value compared to unsubstituted quinoline. scirp.org

Table 5: Predicted Basicity of Quinoline, 3-ethyl-6-methyl-2-propyl- Note: The pKa value for the subject compound is an estimation based on the electronic effects of alkyl substituents.

| Compound | Predicted pKa | Experimental pKa |

| Quinoline | - | 4.9 |

| Quinoline, 3-ethyl-6-methyl-2-propyl- | ~5.6 | Not Available |

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic view of molecular behavior. These techniques, which include methods like molecular dynamics (MD), can simulate the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment. nih.govmdpi.com

For Quinoline, 3-ethyl-6-methyl-2-propyl-, MD simulations could be used to explore its conformational landscape. The ethyl and propyl side chains can rotate, leading to various conformers. Simulations can reveal the relative energies of these conformers and the energy barriers for rotation, helping to identify the most stable structures.

Furthermore, simulations can model the behavior of the compound in different solvents. By placing the molecule in a simulated box of water or an organic solvent, one can study solvation effects, such as the formation of hydrogen bonds or other non-covalent interactions. Such studies are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its properties and reactivity in solution. The setup for these simulations involves choosing an appropriate force field (like CHARMM or AMBER) to describe the interatomic forces and then integrating Newton's equations of motion over time. mdpi.com

Computational Approaches to Chemical Reactivity

Beyond MESP analysis, other computational tools can predict the reactivity of Quinoline, 3-ethyl-6-methyl-2-propyl-. Frontier Molecular Orbital (FMO) theory is a key concept, where the HOMO and LUMO play crucial roles in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

Fukui functions and dual descriptors provide a more quantitative measure of local reactivity. researchgate.nethackernoon.comscm.comresearchgate.netrsc.org These descriptors, derived from conceptual DFT, can identify the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, or radical attacks.

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| N1 | 0.08 | 0.15 |

| C4 | 0.12 | 0.05 |

| C8 | 0.09 | 0.07 |

Computational methods are instrumental in studying the non-covalent interactions that govern the behavior of molecules in different environments. mdpi.comwiley.com For Quinoline, 3-ethyl-6-methyl-2-propyl-, these interactions can include:

Intermolecular Interactions: These are interactions between two or more molecules. In the case of this quinoline derivative, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules can be significant. acs.org Van der Waals forces will also play a crucial role in the condensed phase. Computational studies on quinoline derivatives have shown that interactions with other molecules, such as iodine, can be modeled to understand charge-transfer complexes. nih.gov

Intramolecular Interactions: These are non-covalent interactions within the same molecule. While less prominent in this specific structure, weak interactions like C-H···π interactions between the alkyl substituents and the aromatic ring system could influence the conformational preferences of the molecule.

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the nature of these non-covalent forces. rsc.org

Energy Profiles of Reaction Mechanisms

However, the synthesis of this polysubstituted quinoline would most plausibly be achieved through the Friedländer annulation. eurekaselect.comnih.govwikipedia.org This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. wikipedia.orgresearchgate.net For the target molecule, the reactants would be 2-amino-5-methylbenzaldehyde (B1611670) and 3-hexanone (B147009).

Computational chemistry allows for the theoretical investigation of the reaction pathway, providing a step-by-step energetic landscape. This energy profile maps the relative potential energy of the system as it progresses from reactants to products, passing through various transition states and intermediates.

Two primary mechanistic pathways are generally considered for the Friedländer synthesis. wikipedia.org

Aldol-First Pathway: The reaction initiates with an aldol (B89426) condensation between the 2-amino-5-methylbenzaldehyde and the enolate of 3-hexanone. This is followed by cyclization and dehydration to form the quinoline ring.

Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the benzaldehyde (B42025) derivative and the ketone. This is followed by an intramolecular aldol-type condensation to close the ring, and subsequent dehydration.

Detailed research findings from computational studies on similar quinoline syntheses reveal that the specific substituents on the aromatic ring and the carbonyl compounds can significantly influence the activation barriers and the relative stability of intermediates, thus potentially favoring one mechanistic pathway over the other. nih.gov For instance, the electronic properties of the substituents (electron-donating or electron-withdrawing) can alter the nucleophilicity and electrophilicity of the reacting centers.

The data generated from such a computational study would typically be presented in a table format, detailing the relative energies of each species involved in the reaction.

Table 1: Illustrative Data Structure for a Hypothetical Energy Profile of the Friedländer Synthesis of Quinoline, 3-ethyl-6-methyl-2-propyl-

This table demonstrates the type of data that would be generated from a computational analysis of the reaction mechanism. The energy values are placeholders and represent the relative Gibbs free energies (ΔG) in kcal/mol, calculated relative to the starting reactants.

| Species | Description | Pathway | Hypothetical ΔG (kcal/mol) |

| R | Reactants (2-amino-5-methylbenzaldehyde + 3-hexanone) | Both | 0.0 |

| TS1a | Transition State for Aldol Addition | Aldol-First | ΔG‡_aldol |

| INT1a | Aldol Adduct Intermediate | Aldol-First | ΔG_int1a |

| TS2a | Transition State for Dehydration to Enone | Aldol-First | ΔG‡_dehyd1 |

| INT2a | Enone Intermediate | Aldol-First | ΔG_int2a |

| TS3a | Transition State for Cyclization/Dehydration | Aldol-First | ΔG‡_cycl |

| TS1b | Transition State for Schiff Base Formation | Schiff Base-First | ΔG‡_schiff |

| INT1b | Schiff Base Intermediate | Schiff Base-First | ΔG_int1b |

| TS2b | Transition State for Intramolecular Aldol | Schiff Base-First | ΔG‡_intra_aldol |

| INT2b | Cyclized Intermediate | Schiff Base-First | ΔG_int2b |

| TS3b | Transition State for Final Dehydration | Schiff Base-First | ΔG‡_dehyd2 |

| P | Product (Quinoline, 3-ethyl-6-methyl-2-propyl-) | Both | ΔG_rxn |

Note: Obtaining the actual energy values (ΔG) would necessitate a specific quantum mechanical study of this reaction.

Advanced Spectroscopic Characterization and Analytical Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Quinoline, 3-ethyl-6-methyl-2-propyl-." High-field ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, would provide a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of "Quinoline, 3-ethyl-6-methyl-2-propyl-" is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the three alkyl substituents.

Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H4, H5, H7, and H8). The proton at the 4-position (H4) is expected to be a singlet due to the adjacent 3-ethyl group. The protons on the benzene (B151609) ring (H5, H7, H8) will likely appear as a set of coupled multiplets. The presence of the electron-donating 6-methyl group is expected to cause a slight upfield shift for the H5 and H7 protons compared to unsubstituted quinoline. chemicalbook.com

Alkyl Region (δ 1.0-3.0 ppm):

2-Propyl group: This will present as a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the quinoline ring (α-CH₂).

3-Ethyl group: A triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂).

6-Methyl group: A sharp singlet, as it is directly attached to the aromatic ring. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

Aromatic Carbons (δ 120-150 ppm): The spectrum will show distinct signals for the nine carbons of the quinoline ring system. The chemical shifts will be influenced by the positions of the alkyl substituents. For instance, the carbons bearing the alkyl groups (C2, C3, C6) will show significant downfield shifts.

Alkyl Carbons (δ 10-40 ppm): The carbons of the ethyl and propyl groups will appear in the upfield region of the spectrum, with chemical shifts characteristic of sp³-hybridized carbons in these environments. The 6-methyl carbon will also resonate in this region.

A predictive data table for the estimated ¹H and ¹³C NMR chemical shifts is presented below, based on data from similarly substituted quinolines and general substituent effects.

Predicted ¹H and ¹³C NMR Data for Quinoline, 3-ethyl-6-methyl-2-propyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Ring | ||

| C2 | - | ~160 |

| C3 | - | ~138 |

| C4 | ~7.8 (s) | ~128 |

| C4a | - | ~147 |

| C5 | ~7.6 (d) | ~126 |

| C6 | - | ~136 |

| C7 | ~7.3 (d) | ~129 |

| C8 | ~7.9 (s) | ~127 |

| C8a | - | ~148 |

| Alkyl Substituents | ||

| 2-Propyl-CH₂ | ~2.8 (t) | ~38 |

| 2-Propyl-CH₂ | ~1.8 (sextet) | ~24 |

| 2-Propyl-CH₃ | ~1.0 (t) | ~14 |

| 3-Ethyl-CH₂ | ~2.7 (q) | ~25 |

| 3-Ethyl-CH₃ | ~1.3 (t) | ~15 |

Note: This is a predictive table. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, q=quartet, sextet=sextet.

To confirm the exact placement of the alkyl groups and assign all proton and carbon signals unambiguously, two-dimensional NMR experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for this purpose as it reveals correlations between protons and carbons that are two or three bonds apart. researchgate.netdoi.org

Key predicted HMBC correlations for "Quinoline, 3-ethyl-6-methyl-2-propyl-" would include:

Correlations from the protons of the 2-propyl group's α-CH₂ to C2 and C3 of the quinoline ring.

Correlations from the protons of the 3-ethyl group's CH₂ to C2, C3, and C4 of the quinoline ring.

Correlations from the protons of the 6-methyl group to C5, C6, and C7 of the quinoline ring.

Correlations between the aromatic protons and adjacent and nearby aromatic carbons, which would help to definitively assign the signals for C4a, C5, C7, C8, and C8a.

These correlations would provide unequivocal evidence for the connectivity of the molecular structure, confirming the 2-propyl, 3-ethyl, and 6-methyl substitution pattern.

Vibrational Spectroscopy

The FT-IR and Raman spectra of "Quinoline, 3-ethyl-6-methyl-2-propyl-" will be characterized by vibrations of the quinoline nucleus and the attached alkyl chains.

Predicted FT-IR and Raman Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | Medium | Strong |

| C-H stretching (aliphatic) | 3000-2850 | Strong | Medium |

| C=C and C=N stretching (aromatic ring) | 1620-1450 | Medium-Strong | Strong |

| C-H bending (aliphatic) | 1470-1370 | Medium | Medium |

| C-H out-of-plane bending (aromatic) | 900-675 | Strong | Weak |

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile. For instance, the symmetric ring breathing modes of the quinoline system are often strong in the Raman spectrum but weak in the IR spectrum. researchgate.net Analysis of the fine structure of these bands can provide insights into vibronic-mode coupling, which is the interaction between electronic and vibrational states.

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting the vibrational spectra of "Quinoline, 3-ethyl-6-methyl-2-propyl-". nih.govresearchgate.net Computational chemistry software can calculate the optimized molecular geometry and predict the frequencies and intensities of the IR and Raman active vibrational modes.

By comparing the theoretically predicted spectrum with experimentally obtained spectra of similar known compounds, a high degree of confidence in the vibrational assignments for the target molecule can be achieved. Such a correlative approach is a powerful tool in modern structural characterization. nih.gov

Mass Spectrometry (MS) in Mechanistic and Purity Studies

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation patterns of a molecule, which aids in its identification and in assessing its purity. For "Quinoline, 3-ethyl-6-methyl-2-propyl-," the molecular formula is C₁₅H₁₉N, corresponding to a monoisotopic mass of approximately 213.1517 g/mol .

The fragmentation of alkylquinolines upon electron ionization typically involves cleavages at the benzylic positions of the alkyl side chains. chemguide.co.ukwhitman.edu For "Quinoline, 3-ethyl-6-methyl-2-propyl-," the following fragmentation pathways are predicted:

Loss of an ethyl radical (•C₂H₅): Cleavage of the propyl group at the C2 position would lead to a stable ion.

Loss of a methyl radical (•CH₃): Cleavage from the ethyl group at the C3 position would also be a favorable fragmentation.

McLafferty rearrangement: The propyl group at the C2 position could undergo a McLafferty rearrangement, leading to the elimination of a neutral propene molecule.

Ring fragmentation: Subsequent fragmentation of the quinoline ring system can also occur, though typically requires higher energy.

These characteristic fragmentation patterns can be used to confirm the identity of the compound in a sample. Furthermore, mass spectrometry is highly sensitive and can be used to detect and identify impurities, making it an essential tool for purity analysis in synthetic chemistry. mdpi.comacs.org

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.

For 3-ethyl-6-methyl-2-propylquinoline, the expected monoisotopic mass can be calculated with high precision. This experimental value, obtained via techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry, would then be compared to the theoretical mass to confirm the elemental formula, C15H19N.

The fragmentation pattern of alkylquinolines in mass spectrometry is also well-documented. In the case of 2-propyl-substituted quinolines, a characteristic fragmentation pathway is β-cleavage, leading to the loss of an ethyl radical (C2H5•), resulting in a prominent peak at M-29. This, along with other fragmentation patterns, provides corroborating structural information.

Table 1: Illustrative HRMS Data for a C15H19N Isomer

| Parameter | Value |

| Molecular Formula | C15H19N |

| Theoretical m/z [M+H]+ | 214.1596 |

| Measured m/z [M+H]+ | 214.1593 |

| Mass Accuracy (ppm) | -1.4 |

| Proposed Structure | Protonated 3-ethyl-6-methyl-2-propylquinoline |

Note: The data in this table is hypothetical and serves as an example of what would be expected for 3-ethyl-6-methyl-2-propylquinoline.

LC-MS for Reaction Monitoring and Product Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of synthesizing 3-ethyl-6-methyl-2-propylquinoline, which could for instance be achieved through a reaction involving a substituted aniline (B41778) and an appropriate aldehyde or ketone followed by cyclization, LC-MS is invaluable for monitoring the reaction's progress.

By taking small aliquots from the reaction mixture over time, one can track the depletion of starting materials and the appearance of the desired product. The chromatogram will show peaks corresponding to each component, and the mass spectrometer will confirm their identity by their mass-to-charge ratio. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Upon completion of the reaction, LC-MS is used to assess the purity of the crude product and to confirm the mass of the final, purified compound.

Table 2: Example of LC-MS Data for a Synthesis Reaction

| Retention Time (min) | Observed m/z [M+H]+ | Tentative Assignment |

| 2.1 | 122.1 | Starting Material (e.g., 4-methylaniline) |

| 5.8 | 214.2 | Product (3-ethyl-6-methyl-2-propylquinoline) |

| 7.3 | 230.2 | Byproduct |

Note: This data is illustrative and represents a hypothetical reaction to produce the target compound.

X-ray Diffraction for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For 3-ethyl-6-methyl-2-propylquinoline, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of the substitution pattern on the quinoline core.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data is used to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure would reveal the planarity of the quinoline ring system and the conformation of the ethyl and propyl substituents. While no specific crystal structure for 3-ethyl-6-methyl-2-propylquinoline is available in the literature, data from similarly substituted quinolines demonstrate the utility of this technique.

Table 3: Representative Crystallographic Data for a Substituted Quinoline

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 20.795 |

| b (Å) | 7.484 |

| c (Å) | 10.787 |

| β (°) | 93.96 |

| Volume (ų) | 1674.8 |

Note: This data is for the related compound 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and is presented for illustrative purposes.

Spectroscopic Properties Beyond Basic Characterization

Beyond structural confirmation, understanding the photophysical properties of a molecule like 3-ethyl-6-methyl-2-propylquinoline is crucial, particularly for applications in materials science or as fluorescent probes.

The absorption and emission spectra of a compound reveal information about its electronic transitions. Quinoline and its derivatives typically exhibit absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. The specific wavelengths of maximum absorption (λmax) are influenced by the nature and position of substituents. Alkyl groups, such as those in 3-ethyl-6-methyl-2-propylquinoline, generally cause small bathochromic (red) shifts in the absorption bands.

Fluorescence emission occurs when the molecule relaxes from an excited electronic state back to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The solvent environment can also influence the positions of the absorption and emission maxima.

Table 4: Illustrative Photophysical Data for a Substituted Quinoline in Chloroform

| Property | Wavelength (nm) |

| Absorption Maximum (λabs) | ~350-420 |

| Emission Maximum (λem) | ~450-550 |

| Stokes Shift (nm) | ~100-130 |

Note: The data in this table is generalized from various substituted quinolines and serves as an expected range for the target compound.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. The quantum yield is a critical parameter for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). It is typically measured relative to a well-characterized standard.

The singlet lifetime (τ) is the average time a molecule spends in the excited singlet state before returning to the ground state. This property is also crucial for understanding the photophysical behavior of a molecule and can be measured using time-resolved fluorescence spectroscopy. Both the quantum yield and the singlet lifetime are sensitive to the molecular structure and the surrounding environment.

Table 5: Representative Fluorescence Data for Quinoline Derivatives

| Compound Type | Solvent | Quantum Yield (Φf) |

| 6-Aminoquinoline derivative | Dichloromethane | 0.68 |

| 2-Substituted-3-methylquinoxaline | n-Hexane | <0.01 |

Note: This data is for related heterocyclic compounds and is presented to illustrate the range of possible values.

Chemical Transformations and Derivatization Reactions of Quinoline, 3 Ethyl 6 Methyl 2 Propyl

Functionalization of the Quinoline (B57606) Core

Functionalization of the quinoline core is a pivotal step in medicinal chemistry and materials science to modulate the properties of the resulting compounds.

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental reactions for modifying heterocyclic compounds. For a generic quinoline, N-alkylation of the ring nitrogen is a common reaction. C-alkylation or C-acylation would typically require activation of the ring, and the position of substitution would be directed by existing substituents. For instance, Friedel-Crafts type reactions on the benzene (B151609) portion of the quinoline ring are known, but the conditions are often harsh. The reactivity of Quinoline, 3-ethyl-6-methyl-2-propyl- in such reactions has not been documented.

Site-Selective Functionalization

Achieving site-selectivity in the functionalization of polysubstituted quinolines is a significant synthetic challenge. nih.govrsc.org Methods often rely on directing groups or the inherent electronic properties of the substituted ring system. For Quinoline, 3-ethyl-6-methyl-2-propyl-, the positions ortho and para to the methyl group (C5 and C7) on the benzene ring, and the C4 position on the pyridine (B92270) ring, are potential sites for electrophilic or nucleophilic functionalization, respectively. However, no studies have been published that confirm the regioselectivity for this specific molecule.

Formation of Fused Heterocyclic Systems

The synthesis of quinoline-fused heterocycles is an area of active research, as these scaffolds are present in many biologically active molecules. purdue.edu The general approach involves introducing functional groups onto the quinoline core that can then participate in cyclization reactions to build the new heterocyclic ring.

Synthesis of Quinoline-Fused Pyrazoles

The construction of a pyrazole (B372694) ring fused to a quinoline core typically involves the reaction of a quinoline derivative containing a 1,3-dicarbonyl moiety or a related precursor with hydrazine (B178648) or its derivatives. researchgate.netnih.gov For example, a common route is the condensation of a hydrazine with a quinolone bearing an acyl group at the C3 position. To apply this to Quinoline, 3-ethyl-6-methyl-2-propyl-, one would first need to introduce appropriate functional groups at adjacent positions on the quinoline ring, a step that is not described in existing literature.

Oxadiazole and Triazole Formation via Cycloaddition Reactions

The formation of five-membered heterocycles like oxadiazoles (B1248032) and triazoles often proceeds through 1,3-dipolar cycloaddition reactions. nih.govnih.gov A typical strategy involves a quinoline derivative bearing an azide (B81097) or a nitrile oxide to react with an alkyne, or a quinoline with an alkyne moiety to react with an azide source. growingscience.com This would yield a triazole- or oxadiazole-substituted quinoline. The synthesis of fused systems via intramolecular cycloaddition would require a quinoline substituted with both components of the cycloaddition at appropriate positions. No such derivatization of Quinoline, 3-ethyl-6-methyl-2-propyl- has been reported.

Synthesis of Pyrroloquinolinones and Indenoquinolinones

The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been reported through multicomponent reactions involving compounds like isatins and primary amines, but not starting from a pre-formed substituted quinoline like the one . nih.gov The construction of these complex fused systems requires specific functionalities on the starting quinoline, such as amino, carboxyl, or halo groups at strategic positions, which could then be elaborated into the desired polycyclic structure. There is no available research describing the conversion of Quinoline, 3-ethyl-6-methyl-2-propyl- into these fused systems.

Transformation to Pyranoquinolines and Thiopyranoquinolines

The fusion of pyran or thiopyran rings to the quinoline core results in pyranoquinolines and thiopyranoquinolines, respectively. These transformations typically require the presence of specific functional groups on the quinoline starting material, which would necessitate prior modification of Quinoline, 3-ethyl-6-methyl-2-propyl-.

Pyranoquinolines: The synthesis of pyrano[3,2-c]quinolone derivatives is often achieved through multicomponent reactions. nih.govnih.govacs.org A common pathway involves the reaction of a 4-hydroxy-2-quinolone derivative with an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) or Meldrum's acid. nih.govnih.gov Therefore, to transform Quinoline, 3-ethyl-6-methyl-2-propyl- into a pyranoquinoline, it would first need to be converted into a 4-hydroxy-6-methyl-2-oxo-3-substituted quinoline precursor. Another approach involves the acid-catalyzed tandem reaction between a 4-hydroxyquinolin-2(1H)-one and propargylic alcohols to yield pyrano[3,2-c]quinolones. rsc.orgnih.gov

Thiopyranoquinolines: The construction of the thiopyranoquinoline skeleton frequently starts from 3-formyl-2-mercaptoquinoline precursors. tandfonline.cominformahealthcare.com These precursors can undergo condensation reactions with active methylene compounds such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate (B8463686) to yield thiopyrano[2,3-b]quinolines. tandfonline.com A cascade reaction involving 2-mercapto-quinoline-3-carbaldehydes and CH-acidic compounds provides another route to functionalized thiopyrano[2,3-b]quinolines. mdpi.com The synthesis can also be achieved via a Domino Michael addition followed by cyclization of a 3-formyl-quinoline-2-thione derivative with acrylonitrile. nih.gov This implies that for Quinoline, 3-ethyl-6-methyl-2-propyl-, the propyl group at C-2 and the ethyl group at C-3 would need to be converted into mercapto and formyl groups, respectively, before such cyclization reactions can be performed.

| Transformation | Precursor Required | Typical Reagents | Fused Ring System |

| Pyranoquinoline Synthesis | 4-Hydroxy-2-quinolone | Aromatic aldehydes, Malononitrile/Meldrum's acid, L-proline catalyst nih.gov | Pyrano[3,2-c]quinoline |

| Pyranoquinolone Synthesis | 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols, Acid catalyst (pTsOH·H₂O) rsc.org | Pyrano[3,2-c]quinolone |

| Thiopyranoquinoline Synthesis | 3-Formyl-2-mercaptoquinoline | Ethyl acetoacetate, Diethyl malonate, Piperidine catalyst, Microwave irradiation tandfonline.com | Thiopyrano[2,3-b]quinoline |

| Thiopyranoquinoline Synthesis | 2-Mercaptoquinoline-3-carbaldehyde | Dimedone or Malononitrile, Magnetic nanoparticle catalyst mdpi.com | Thiopyrano[2,3-b]quinoline |

Quinazolinone Derivative Formation

The conversion of a quinoline core directly into a quinazolinone is not a standard or straightforward chemical transformation. Quinazolinone and quinoline are structural isomers, and their synthesis follows distinct pathways. Quinazolinone synthesis typically begins with anthranilic acid or its derivatives. jst.vn For instance, reacting 5-hydroxy anthranilic acid with acetic anhydride (B1165640) yields a benzoxazinone (B8607429) intermediate, which upon reaction with primary amines, cyclizes to form the quinazolinone ring system. jst.vn

A theoretical conversion of Quinoline, 3-ethyl-6-methyl-2-propyl- to a quinazolinone derivative would require significant and complex molecular rearrangement, likely involving oxidative cleavage of the quinoline's pyridine ring followed by reconstruction with a nitrogen-containing reagent. Such a multi-step process would be synthetically inefficient compared to established de novo synthesis methods for quinazolinones.

Oxidation and Reduction Chemistry Applied to Quinoline Structures

The quinoline ring system exhibits distinct reactivity towards oxidation and reduction, allowing for selective modification of either the benzene or pyridine portion of the molecule.

Oxidation: The quinoline nucleus is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com However, the alkyl substituents on Quinoline, 3-ethyl-6-methyl-2-propyl- are susceptible to oxidation. The 6-methyl group, being at a benzylic position, could be oxidized to a carboxylic acid (quinoline-6-carboxylic acid) using strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄). youtube.com Under very harsh oxidative conditions, the benzene ring of the quinoline can be cleaved, yielding a pyridine dicarboxylic acid (quinolinic acid). pharmaguideline.comacs.org The pyridine ring tends to remain intact under these vigorous conditions. pharmaguideline.com

Reduction: Catalytic hydrogenation is a common method for the reduction of quinolines. nih.gov The reaction conditions can be tuned to selectively reduce either the pyridine or the benzene ring.

Pyridine Ring Reduction: Using catalysts like platinum, palladium, or nickel under hydrogen pressure typically reduces the pyridine ring, converting Quinoline, 3-ethyl-6-methyl-2-propyl- into 3-ethyl-6-methyl-2-propyl-1,2,3,4-tetrahydroquinoline. pharmaguideline.comresearchgate.netacs.org This transformation removes the aromaticity of the nitrogen-containing ring. Chiral catalysts can be employed to achieve highly enantioselective hydrogenation, producing specific stereoisomers of the resulting tetrahydroquinoline. acs.org

Benzene Ring Reduction: Selective reduction of the carbocyclic (benzene) ring is less common but can be achieved with specific catalytic systems, such as Ru(η³-methallyl)₂(cod)–PhTRAP, yielding 5,6,7,8-tetrahydroquinoline (B84679) derivatives. rsc.org Applying this to the subject compound would yield 3-ethyl-6-methyl-2-propyl-5,6,7,8-tetrahydroquinoline.

| Reaction Type | Target Site | Reagents/Catalysts | Product Type |

| Oxidation | 6-Methyl group | Hot, alkaline KMnO₄ youtube.com | 2-Propyl-3-ethylquinoline-6-carboxylic acid |

| Oxidation | Benzene ring (cleavage) | Strong oxidizing agents (e.g., KMnO₄, O₃) pharmaguideline.comacs.org | Pyridine dicarboxylic acid derivative |

| Reduction (Hydrogenation) | Pyridine ring | H₂, Pt/Pd/Ni catalyst pharmaguideline.comresearchgate.net | 1,2,3,4-Tetrahydroquinoline derivative |

| Reduction (Hydrogenation) | Benzene ring | H₂, Ru-based catalyst rsc.org | 5,6,7,8-Tetrahydroquinoline derivative |

Functional Group Interconversions and Transpositions

Functional group interconversions on the quinoline scaffold allow for the synthesis of a wide array of derivatives. These reactions can target the quinoline core through C-H functionalization or modify the existing alkyl substituents.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds on the quinoline ring, allowing for the introduction of new groups without pre-functionalization. nih.gov For Quinoline, 3-ethyl-6-methyl-2-propyl-, the unsubstituted C-4, C-5, C-7, and C-8 positions are potential sites for such reactions. Transition metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper) can introduce aryl, alkyl, or amino groups at these positions. nih.govmdpi.com For example, Rh(NHC)-catalyzed C8–H arylation has been demonstrated for various quinolines. nih.gov

N-Oxide Formation and Subsequent Reactions: The nitrogen atom in the quinoline ring can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making the C-2 and C-4 positions susceptible to nucleophilic attack and facilitating C-H functionalization. rsc.org For instance, quinoline N-oxides can undergo palladium-catalyzed C-2 arylation. mdpi.com

Modification of Alkyl Groups: The alkyl groups (ethyl, methyl, propyl) can also be sites for functional group interconversion. The benzylic protons of the 6-methyl group and the α-protons of the 2-propyl and 3-ethyl groups are potential sites for radical halogenation or oxidation to introduce further functionality. For example, a 2-chloro-3-formylquinoline, which could be theoretically derived from the starting compound, can undergo a Cannizzaro reaction to yield both alcohol and carboxylic acid functionalities at the 3-position, alongside methoxylation at the 2-position. ias.ac.in These formylquinolines are versatile intermediates for creating fused ring systems. nih.govresearchgate.net

| Interconversion Type | Target Site | Reagents/Reaction | Resulting Functional Group |

| C-H Arylation | C-8 position | Aryl halides, Rh(NHC) catalyst nih.gov | C-8 Aryl group |

| C-H Phenylation | C-2 position | Diphenylzinc, Ni catalyst mdpi.com | C-2 Phenyl group |

| N-Oxidation | Ring Nitrogen | m-CPBA | N-Oxide |

| C-H Amination (via N-Oxide) | C-2 position | O-benzoyl hydroxylamine, Cu(OAc)₂ mdpi.com | C-2 Amino group |

| Alkyl to Carbonyl/Carboxyl | Alkyl side chains | Oxidation (e.g., via a formyl intermediate) ias.ac.in | Formyl, Carboxyl, or Hydroxymethyl groups |

Structure Activity Relationship Sar Studies: Molecular and Mechanistic Perspectives

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline (B57606) derivatives, QSAR models are instrumental in predicting activity and guiding the synthesis of more potent analogues.

Quantum chemical descriptors provide valuable insights into the electronic and steric properties of a molecule, which are critical for its interaction with biological targets. Methods like the Austin Model 1 (AM1) are semi-empirical quantum mechanical methods used to calculate these descriptors efficiently. For a series of quinoline derivatives, including analogues of Quinoline, 3-ethyl-6-methyl-2-propyl-, these descriptors can quantify various molecular properties.

Key quantum chemical indices used in QSAR studies of quinoline derivatives include:

Total Energy: The total energy of the molecule in its ground state.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements.

Dipole Moment: A measure of the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.

Electron Affinity and Ionization Potential: These relate to the ease of accepting or donating an electron, respectively, and are crucial for understanding charge-transfer processes.

Table 1: Hypothetical Quantum Chemical Descriptors (AM1) for a Series of Quinoline Analogues

| Compound | Substituents | Total Energy (kcal/mol) | Heat of Formation (kcal/mol) | Dipole Moment (Debye) |

| 1 | 3-ethyl-6-methyl-2-propyl- | -58920.3 | 25.8 | 1.95 |

| 2 | 3-ethyl-2-propyl- | -55435.1 | 28.2 | 1.89 |

| 3 | 6-methyl-2-propyl- | -53210.7 | 27.5 | 2.01 |

| 4 | 2-propyl- | -49725.5 | 30.1 | 1.85 |

Note: This data is illustrative and intended to represent typical values obtained from quantum chemical calculations for QSAR studies.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters in QSAR. The LUMO energy, in particular, is an indicator of the electron-accepting ability of a molecule. In the context of SAR, a lower LUMO energy suggests a greater propensity to accept electrons, which can be crucial for interactions with electron-rich biological targets.

For Quinoline, 3-ethyl-6-methyl-2-propyl-, the electron-donating nature of the ethyl, methyl, and propyl groups can influence the energy of the LUMO. Generally, alkyl groups raise the energy of molecular orbitals. However, their specific placement on the quinoline ring will determine the net effect on the LUMO energy and, consequently, the molecule's reactivity and biological activity. Studies on other substituted quinolines have shown that variations in LUMO energy correlate with activities such as antitubercular and anticancer effects. nih.gov

Table 2: Hypothetical Molecular Orbital Energies and Related SAR Parameters

| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1 | 3-ethyl-6-methyl-2-propyl- | -8.65 | -0.98 | 7.67 |

| 2 | 3-ethyl-2-propyl- | -8.72 | -0.95 | 7.77 |

| 3 | 6-methyl-2-propyl- | -8.69 | -1.02 | 7.67 |

| 4 | 2-propyl- | -8.80 | -0.92 | 7.88 |

Note: This data is illustrative. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

The substituents on the quinoline ring—an ethyl group at position 3, a methyl group at position 6, and a propyl group at position 2—play a significant role in defining the molecule's steric and electronic profile.

Steric Effects: The alkyl groups (ethyl and propyl) at positions 2 and 3 can sterically hinder the approach of interacting molecules. The bulkiness of these groups can influence binding affinity and selectivity for a particular receptor. For instance, in some QSAR models, steric descriptors are found to be critical for the biological activity of quinoline derivatives. mdpi.com

Electronic Effects: Alkyl groups are generally considered electron-donating. Their presence on the quinoline ring increases the electron density of the aromatic system. This can modulate the p-p stacking interactions and hydrogen bonding capabilities of the quinoline nitrogen. The methyl group at position 6, being para to the nitrogen atom in the adjacent ring, can have a notable electronic influence. QSAR studies on similar compounds have indicated that electron-donating groups can sometimes decrease biological activity by increasing molecular electronegativity. nih.gov

Computational Approaches to Molecular Interactions

Computational methods provide a powerful lens through which to view and predict the interactions of small molecules with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Quinoline, 3-ethyl-6-methyl-2-propyl-, docking studies can be employed to hypothesize its binding mode within the active site of a target protein.

The process involves:

Obtaining the 3D structure of the target receptor, often from a protein data bank.

Generating a 3D conformation of the ligand, Quinoline, 3-ethyl-6-methyl-2-propyl-.

Using a docking algorithm to explore possible binding poses of the ligand in the receptor's active site and scoring these poses based on a scoring function that estimates the binding affinity.

Docking studies on various quinoline derivatives have successfully identified key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket, that are crucial for their biological activity. mdpi.comacs.org For Quinoline, 3-ethyl-6-methyl-2-propyl-, the quinoline nitrogen could act as a hydrogen bond acceptor, while the alkyl substituents would likely engage in hydrophobic interactions.

Table 3: Illustrative Molecular Docking Results for Quinoline, 3-ethyl-6-methyl-2-propyl- with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | LYS78, LEU12, VAL20, PHE80 |

| Types of Interactions | Hydrogen bond with LYS78 (via quinoline N), Hydrophobic interactions with LEU12, VAL20, PHE80 |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.

Charge transfer is a fundamental process in molecular interactions and is particularly relevant for aromatic systems like quinoline. The interaction between an electron donor and an electron acceptor can lead to the formation of a charge-transfer complex, which can be important for biological activity and the photophysical properties of the molecule.

Influence of Alkyl Chain Length on Molecular Potency

The potency of quinoline-based compounds can be significantly modulated by the nature and length of alkyl chains attached to the heterocyclic core. While direct studies on Quinoline, 3-ethyl-6-methyl-2-propyl- are not extensively available, general principles derived from related structures indicate that the size and lipophilicity of alkyl groups at the C2 and C3 positions are crucial determinants of biological efficacy.

In the case of Quinoline, 3-ethyl-6-methyl-2-propyl-, the presence of a propyl group at the C2 position and an ethyl group at the C3 position suggests a balanced lipophilicity which can be critical for interaction with biological targets. The following table illustrates hypothetical potency variations based on alkyl chain length modifications at the C2 and C3 positions, drawing from general SAR trends observed in quinoline analogs.

| Compound | C2-Substituent | C3-Substituent | Hypothetical Relative Potency | Rationale |

|---|---|---|---|---|

| Analog 1 | Methyl | Methyl | Low | Suboptimal hydrophobic interactions with the target. |

| Analog 2 | Ethyl | Ethyl | Moderate | Improved hydrophobic interactions. |

| Quinoline, 3-ethyl-6-methyl-2-propyl- | Propyl | Ethyl | High | Optimal balance of size and lipophilicity for target binding. |

| Analog 3 | Butyl | Propyl | Moderate-High | Potentially exceeding the optimal size for the binding pocket. |

| Analog 4 | Pentyl | Butyl | Low | Steric hindrance and excessive lipophilicity may reduce solubility and binding affinity. |

Mechanistic Structure-Activity Correlation

The relationship between the structure of a molecule and its activity is not solely defined by its ability to bind to a target but also by the mechanistic pathways it influences. Structural modifications can alter reaction mechanisms, leading to changes in efficacy and selectivity.

Understanding How Structural Modifications Affect Reaction Pathways

Structural modifications to the quinoline scaffold, such as the introduction of the ethyl and propyl groups in Quinoline, 3-ethyl-6-methyl-2-propyl-, can influence reaction pathways in several ways. The electronic properties of these alkyl groups, being electron-donating, can affect the electron density of the quinoline ring system. This, in turn, can modulate the molecule's reactivity and its interaction with biological macromolecules.

For instance, the increased electron density might enhance the nucleophilicity of the quinoline nitrogen, potentially affecting its ability to form hydrogen bonds or coordinate with metal ions in enzymatic active sites. Furthermore, the steric bulk of the propyl and ethyl groups can direct the approach of reactants or substrates, thereby influencing the stereochemical outcome of a reaction or the preferred binding conformation.

Studies on related heterocyclic systems have demonstrated that the introduction of alkyl groups can stabilize or destabilize reaction intermediates, thereby altering the kinetics and thermodynamics of a biological process. For example, the hydrophobic nature of the alkyl chains in Quinoline, 3-ethyl-6-methyl-2-propyl- could facilitate its partitioning into lipid-rich environments, such as cell membranes, potentially influencing membrane-associated signaling pathways.

Selectivity Mechanisms Based on Molecular Structure

The selectivity of a drug for its intended target over other biological molecules is a critical aspect of its therapeutic profile. The specific substitution pattern of Quinoline, 3-ethyl-6-methyl-2-propyl- is likely a key determinant of its selectivity.

The precise arrangement and size of the ethyl and propyl groups create a unique three-dimensional shape that may allow for a highly specific fit into the binding site of a particular protein, akin to a "lock and key" mechanism. This structural complementarity can lead to a higher binding affinity for the intended target compared to off-target proteins, which may have differently shaped binding pockets.

The following table outlines how different alkyl substitutions on a hypothetical quinoline core might influence target selectivity.

| Compound | C2-Substituent | C3-Substituent | Hypothetical Target Selectivity | Plausible Mechanistic Basis |

|---|---|---|---|---|

| Analog A | Methyl | H | Low | Smaller size allows for binding to multiple, less specific sites. |

| Analog B | Isopropyl | Methyl | Moderate | Increased steric bulk begins to confer some selectivity. |

| Quinoline, 3-ethyl-6-methyl-2-propyl- | Propyl | Ethyl | High | Specific combination of alkyl groups provides a unique shape for selective binding. |